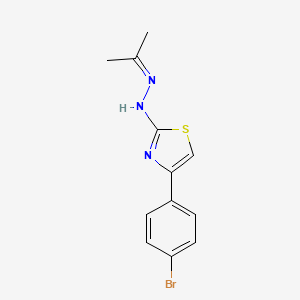

4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLJLCWYRKJHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a thiazole derivative.

Addition of the Hydrazinyl Group: The hydrazinyl group can be added through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactions Involving 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole:

-

Hydrazone Formation:

-

The compound can react with various aldehydes or ketones to form hydrazones, which involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

-

-

Radical Mechanisms:

-

Studies have shown that the compound can participate in radical reactions, particularly in the presence of radical initiators like TEMPO, indicating its potential reactivity in radical pathways.

-

-

Condensation Reactions:

-

It can undergo further condensation reactions with isocyanates or similar reagents to yield more complex structures, which can be useful in drug design.

-

Mechanistic Insights:

The formation of hydrazones from aldehydes involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, leading to the release of water and formation of C=N double bonds. The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.

Biological Activity Data:

| Compound | Activity Type | Reference |

|---|---|---|

| 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole | Antimicrobial | |

| Various Thiazole Derivatives | Anticancer |

The specific biological activities of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole are still under investigation, but preliminary studies suggest it may exhibit significant antimicrobial properties due to its structural characteristics.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, 4-(4-bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that modifications in the thiazole structure can enhance activity against resistant strains, making these compounds promising candidates for new antibiotic therapies .

2. Anticonvulsant Properties

Thiazole-bearing compounds have been explored for their anticonvulsant activities. For example, certain analogues have demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential as anticonvulsant agents. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring can significantly impact efficacy .

3. Antitumor Activity

Recent investigations have highlighted the antitumor potential of thiazole derivatives. Compounds similar to 4-(4-bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole have shown promising results against various cancer cell lines, including breast and liver cancer cells. The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest .

Synthetic Methodologies

The synthesis of 4-(4-bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: Combining hydrazine derivatives with thioamides or thioureas under acidic or basic conditions.

- One-Pot Reactions: Utilizing microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times.

These synthetic strategies not only improve efficiency but also align with green chemistry principles by minimizing waste .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Antimycobacterial Activity: A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that modifications to the hydrazinyl group significantly enhanced activity compared to standard treatments .

- Anticonvulsant Studies: In vivo studies demonstrated that certain thiazole derivatives could effectively reduce seizure activity in rodent models, suggesting a viable pathway for developing new anticonvulsant medications .

Data Summary Table

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole: Lacks the bromine atom, which might affect its reactivity and biological activity.

4-(4-Chlorophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

Uniqueness

The

Biological Activity

4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a bromophenyl group and a hydrazinyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves several steps:

- Formation of the Thiazole Ring : Achieved via the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Introduction of the Bromophenyl Group : Accomplished through Suzuki coupling reactions.

- Addition of the Hydrazinyl Group : Conducted via condensation reactions with hydrazine derivatives.

The compound's structure was confirmed using various spectroscopic techniques including NMR and mass spectrometry, yielding a high purity product with yields often exceeding 90% in laboratory settings .

Antimicrobial Properties

Recent studies have demonstrated the significant antimicrobial activity of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole against various bacterial and fungal strains. The compound exhibited notable inhibition zones in agar diffusion tests against pathogens such as Escherichia coli, Staphylococcus aureus, and several fungal species including Candida albicans . The minimum inhibitory concentrations (MIC) were found to be low, indicating strong efficacy.

Table 1: Antimicrobial Activity of 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

| Aspergillus niger | 14 | 32 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Computational Studies

To further understand the biological interactions of this compound, computational studies including molecular docking simulations were performed. These studies revealed that the compound binds effectively to various biological targets, supporting its potential as a multifunctional therapeutic agent. The density functional theory (DFT) calculations provided insights into electronic properties that correlate with its biological activities .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole exhibited significant activity against resistant strains of bacteria, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .

- Antioxidant Properties : Research indicated that compounds with thiazole moieties can mitigate oxidative damage in cellular models, suggesting their utility in developing new antioxidant therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that modifications in substituents can greatly influence biological activity, providing a pathway for designing more effective therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole?

Methodological Answer: The compound is typically synthesized via Hantzsch thiazole condensation. A common approach involves reacting a thiosemicarbazone precursor with 4-bromo-substituted acetophenone derivatives under reflux conditions. For example, hydrazine derivatives (e.g., 1-(4-(4-bromophenyl)thiazol-2-yl)hydrazine) are prepared by refluxing 2-aminothiazole intermediates with hydrazine hydrate in ethylene glycol for 40 hours, followed by crystallization . Alternative routes include coupling reactions with substituted benzaldehydes in ethanol/acetic acid under reflux, as seen in analogous thiazole syntheses . Characterization is performed via -NMR, -NMR, IR, and elemental analysis to confirm purity and structure .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- Spectroscopy : -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.5–7.0 ppm) and -NMR (e.g., thiazole C-2 at ~165 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 430 for bromophenyl derivatives) validate molecular weight .

- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions, as demonstrated in structurally related thiazole derivatives .

- Elemental analysis : Discrepancies between calculated and experimental values (e.g., C, H, N content) are resolved by adjusting reaction stoichiometry or purification steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in hydrazone derivatives .

- Temperature control : Prolonged reflux (18–40 hours) ensures complete cyclization, as seen in triazole-thiazole hybrids .

- Workup protocols : Cold-water trituration removes unreacted starting materials, and column chromatography (silica gel, ethyl acetate/hexane) isolates regioisomers .

Q. How to resolve contradictions in spectral data during structural validation?

Methodological Answer: Discrepancies often arise in:

- Elemental analysis : If experimental C/H/N values deviate by >0.3%, recheck combustion conditions or use alternative purification (e.g., recrystallization vs. column chromatography) .

- NMR splitting patterns : Unexpected multiplicities (e.g., doublets instead of singlets for thiazole protons) may indicate rotamers; variable-temperature NMR or DFT calculations can clarify .

- Mass spectrometry : Fragment ions (e.g., loss of NO or Br radicals) must align with proposed fragmentation pathways; isotopic patterns for bromine (1:1 ratio for ) confirm substitution .

Q. What computational methods are used to predict biological activity and binding interactions?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For example, the thiazole core of 4-(4-bromophenyl) derivatives shows π-π stacking with aromatic residues in enzyme active sites .

- MD simulations : Assess stability of docked poses (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using Hammett constants or DFT-derived descriptors .

Q. How to design experiments to evaluate biochemical or anticancer activity?

Methodological Answer:

- In vitro assays :

- Mechanistic studies :

Q. How does regioselectivity affect the synthesis of substituted thiazole derivatives?

Methodological Answer: Regioselectivity is influenced by:

- Substituent electronic effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) direct cyclization to the 2-position of the thiazole ring via resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) favor formation of less sterically congested isomers, confirmed by NOESY NMR .

- Reaction kinetics : Time-resolved -NMR monitors intermediate formation to optimize conditions for desired regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.